N-mesityl-2-(3-methylphenyl)acetamide

Description

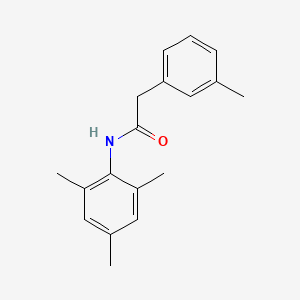

N-Mesityl-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of an acetamide backbone, which is further substituted with a 3-methylphenyl group at the α-carbon (Fig. 1).

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.372 |

IUPAC Name |

2-(3-methylphenyl)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C18H21NO/c1-12-6-5-7-16(10-12)11-17(20)19-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |

InChI Key |

LIRZBVQDMDYXEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-mesityl-2-(3-methylphenyl)acetamide can be contextualized against related acetamide derivatives (Table 1). Key comparisons include:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

Substituent Effects on Bioavailability: The mesityl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., trichloromethyl in ), favoring CNS penetration .

Solid-State Geometry :

- Meta-substitution (e.g., 3-methylphenyl) induces torsional angles of ~80° between aromatic rings, as seen in dichlorophenyl-thiazolyl analogs (). This contrasts with planar trichloroacetamides (), where steric effects dominate .

Pharmacological Potential: Analog CNS-11g () shares the target’s low rotatable bond count but incorporates a phthalazinyl group, which may improve binding to amyloidogenic proteins . Thiazolyl-substituted acetamides () exhibit hydrogen-bonding motifs (N–H⋯N) that stabilize crystal structures, a feature absent in the target compound but relevant for material science applications .

Research Findings and Implications

- Neurotherapeutic Potential: The target compound’s structural analogs (CNS-11/CNS-11g) show promise in disrupting α-synuclein aggregates, suggesting utility in Parkinson’s disease research .

- Synthetic Versatility: Derivatives like N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide () highlight the role of halogenation in tuning physicochemical properties for industrial or medicinal chemistry .

- Crystallographic Trends : Meta-substitution on the phenyl ring (e.g., 3-methyl) induces predictable torsional angles in acetamides, aiding in rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.